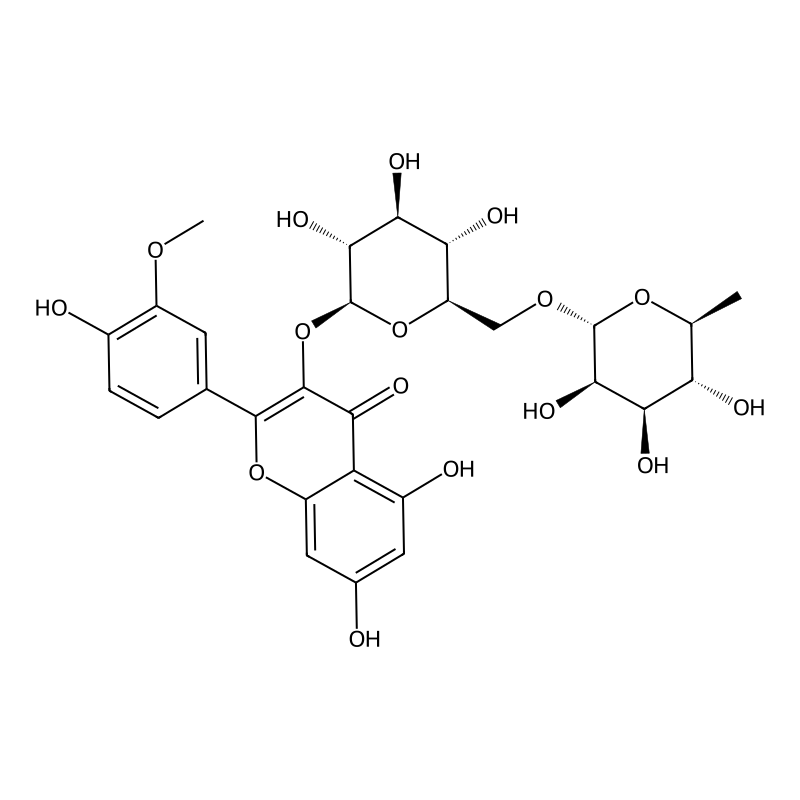

Narcissoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Narcissoside is a flavonoid, a type of naturally occurring plant compound found in various plants, including daffodils (Narcissus spp.) []. Research suggests it possesses a variety of properties that could be beneficial for human health, making it an interesting subject for scientific investigation. Here's a closer look at its potential applications:

Antioxidant Activity

One of the most studied properties of narcissoside is its antioxidant activity. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases []. Studies have shown that narcissoside can scavenge free radicals and reduce oxidative stress in cells [].

Anti-Inflammatory Effects

Inflammation is a natural process that helps the body fight infection and injury. However, chronic inflammation can contribute to various diseases. Research suggests that narcissoside may have anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators [].

Narcissoside, also known as narcissin, is a flavonoid glycoside with the chemical formula C₁₅H₁₆O₇. It is primarily found in various plant species, notably in Zanthoxylum simplex and Sambucus nigra (elderflower). This compound exhibits a range of biological activities, including antioxidative and antitumor properties, making it a subject of interest in pharmacological research .

- The proposed mechanism of action of narcissoside centers around its antioxidant properties. It might scavenge free radicals, reducing oxidative stress in cells [, ].

- Additionally, studies suggest it may inhibit the activation of the Epstein-Barr virus and tumor formation [].

- Further research is needed to fully elucidate its mechanism within biological systems.

- Data on the specific toxicity of narcissoside is limited. However, it's crucial to remember that concentrated plant extracts can have unforeseen side effects [].

- As with any new compound, consulting a medical professional before consumption is essential.

Please Note:

- The information provided is based on currently available scientific research. Further studies might reveal additional details about narcissoside's properties and potential applications.

- Due to limited research on its safety profile, self-consumption of narcissoside should be avoided.

- Oxidation: Narcissoside can undergo oxidation to form different oxidation products, which may have varying biological activities.

- Hydrolysis: The glycosidic bond in narcissoside can be hydrolyzed by enzymes or acids to release the aglycone and sugar moiety.

- Binding Interactions: Narcissoside has been shown to interact with enzymes such as α-glucosidase, where it exhibits inhibitory effects .

Narcissoside demonstrates significant biological activities:

- Antioxidant Activity: It enhances the expression of nuclear factor erythroid 2–related factor 2 (Nrf2), which plays a crucial role in cellular antioxidant defense mechanisms. This action helps reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine .

- Neuroprotective Effects: Studies indicate that narcissoside can protect against neurodegenerative effects by modulating apoptotic pathways and improving cellular resilience against oxidative stress .

- Antitumor Properties: Preliminary research suggests that narcissoside may inhibit tumor growth through various mechanisms, although further studies are needed to elucidate these pathways thoroughly .

Narcissoside can be synthesized through several methods:

- Extraction from Plants: The most common method involves extracting narcissoside from natural sources such as elderflowers or Zanthoxylum species using solvent extraction techniques.

- Chemical Synthesis: Synthetic routes may involve the glycosylation of flavonoid aglycones with appropriate sugar donors under acidic or enzymatic conditions.

- Biotechnological Approaches: Recent advancements include using microbial fermentation to produce narcissoside from precursor compounds, offering a sustainable alternative to traditional extraction methods.

Narcissoside has diverse applications:

- Pharmaceuticals: Due to its antioxidative and neuroprotective properties, it is explored as a potential therapeutic agent for neurodegenerative diseases.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging.

- Food Industry: As a natural antioxidant, narcissoside can be incorporated into food products to enhance shelf life and nutritional value.

Research has focused on the interaction of narcissoside with various biological targets:

- Enzyme Inhibition: Studies have shown that narcissoside effectively inhibits α-glucosidase activity, which may have implications for managing diabetes by regulating blood sugar levels .

- Molecular Docking Studies: Computational studies suggest that narcissoside could interact with viral proteins, indicating potential use against viral infections such as COVID-19 .

Narcissoside shares structural and functional similarities with several other flavonoid glycosides. Here are some comparable compounds:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Rutin | Buckwheat, citrus fruits | Antioxidant, anti-inflammatory | Stronger anti-inflammatory effects |

| Quercetin | Onions, apples | Antioxidant, antihistamine | Broader range of biological activities |

| Kaempferol | Kale, spinach | Antioxidant, anticancer | Higher potency against cancer cells |

| Hesperidin | Citrus fruits | Antioxidant, vasodilatory | Specific cardiovascular benefits |

Narcissoside is unique due to its specific neuroprotective effects and its ability to modulate the Nrf2 pathway effectively. While other flavonoids also exhibit antioxidant properties, the distinct mechanisms through which narcissoside operates highlight its potential therapeutic advantages.

Ultrasound-assisted extraction has emerged as a highly efficient and environmentally friendly technique for isolating narcissoside from plant matrices. The optimization of ultrasound-assisted extraction parameters represents a critical advancement in narcissoside recovery, enabling enhanced yields while maintaining compound integrity [1] [2].

Optimization Parameters and Methodology

The optimization of ultrasound-assisted extraction for narcissoside involves systematic evaluation of multiple parameters using response surface methodology. Research demonstrates that ethanol concentration, extraction time, temperature, and liquid-solid ratio significantly influence extraction efficiency [2] [3]. The Box-Behnken design has proven particularly effective for optimizing these parameters simultaneously, providing comprehensive understanding of their interactions [2] [3].

Optimal extraction conditions for narcissoside have been established through extensive single-factor experiments followed by response surface methodology optimization. The most effective parameters include ethanol concentration of 70%, extraction time of 30 minutes, temperature of 61°C, and liquid-solid ratio of 15.30 milliliters per gram [2] [3]. These conditions yield extraction rates of 7.1987% for narcissoside, representing significant improvement over conventional extraction methods [2].

Mechanistic Principles

The ultrasound-assisted extraction process operates through acoustic cavitation, creating microscopic bubbles that collapse violently, generating localized high pressure and temperature conditions. This phenomenon disrupts cellular matrices, facilitating the release of narcissoside from plant tissues [1] [2]. The acoustic energy enhances mass transfer by reducing diffusion barriers and increasing solvent penetration into plant materials [2].

Temperature optimization reveals that extraction efficiency increases progressively from 30°C to 61°C, after which thermal degradation of narcissoside occurs, reducing recovery yields [2]. The optimal temperature of 61°C represents the balance between enhanced molecular mobility and preservation of compound stability [2].

Solvent System Optimization

Ethanol-water mixtures demonstrate superior extraction efficiency compared to pure solvents or other organic solvent systems. The optimal ethanol concentration of 70% provides ideal polarity for narcissoside dissolution while maintaining extraction selectivity [2]. Higher ethanol concentrations result in decreased extraction efficiency due to increased diffusion resistance from protein denaturation [2].

The liquid-solid ratio optimization reveals that ratios below 15.30 milliliters per gram result in insufficient solvent contact with plant material, while ratios above this threshold do not significantly improve extraction yields and may lead to dilution effects [2]. The optimal ratio ensures maximum analyte-solvent interaction while maintaining economic efficiency [2].

Synergic Cloud-Point Extraction Techniques

Synergic cloud-point extraction utilizing ionic liquids represents an innovative approach for narcissoside enrichment and purification. This technique combines the advantages of ionic liquid extraction with cloud-point extraction, providing enhanced selectivity and environmental compatibility [4] [5].

Ionic Liquid Selection and Optimization

The selection of appropriate ionic liquids is crucial for effective cloud-point extraction of narcissoside. 1-butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]) has demonstrated superior performance compared to other ionic liquids in the imidazolium series [4] [5]. This ionic liquid exhibits optimal solubility characteristics and cloud-point behavior when combined with nonionic surfactants [4].

The optimization of ionic liquid volume reveals that 100 microliters of [C4mim][PF6] provides optimal extraction efficiency. Volumes below this threshold result in insufficient phase formation, while excessive volumes do not enhance extraction performance and increase analytical costs [4]. The ionic liquid functions as both extractant and dispersive solvent, facilitating rapid phase separation and analyte enrichment [4].

Surfactant System Design

Triton X-114 serves as the primary surfactant in synergic cloud-point extraction, forming micelles that encapsulate narcissoside through hydrophobic interactions [4] [6]. The surfactant concentration of 200 microliters represents the optimal balance between phase formation and extraction efficiency [4]. The cloud-point temperature of Triton X-114 systems enables mild extraction conditions that preserve narcissoside integrity [6].

The synergic effect between ionic liquid and surfactant creates enhanced extraction capability compared to individual components. This combination results in improved preconcentration factors and reduced matrix interference, enabling more selective narcissoside recovery [4] [6].

Extraction Mechanism and Optimization

The cloud-point extraction process involves temperature-induced phase separation, where the homogeneous solution separates into surfactant-rich and water-rich phases [6]. Narcissoside partitions preferentially into the surfactant-rich phase due to its amphiphilic nature and favorable interactions with micelle structures [4] [6].

Optimization studies demonstrate that extraction temperature of 60°C, pH of 7.0, and extraction time of 20 minutes provide optimal conditions for narcissoside recovery [4]. The extraction achieves enrichment factors of 12.5, representing significant concentration enhancement compared to conventional liquid-liquid extraction methods [4].

Chromatographic Separation Protocols

Chromatographic separation represents the cornerstone of narcissoside purification, enabling high-resolution isolation from complex plant matrices. Advanced chromatographic techniques provide the precision and selectivity necessary for analytical and preparative applications [7] [8].

Reversed-Phase Chromatography Systems

High-performance liquid chromatography utilizing C18 reversed-phase columns has proven highly effective for narcissoside separation. The optimal column dimensions of 250 × 4.6 millimeters with 5-micrometer particle size provide excellent resolution and reasonable analysis times [8]. The stationary phase interactions with narcissoside occur primarily through hydrophobic interactions between the alkyl chains and the flavonoid backbone [8].

Mobile phase optimization reveals that gradient elution using 0.1% formic acid in water and acetonitrile provides superior separation compared to isocratic conditions. The acidic conditions enhance peak shape and improve retention time reproducibility [8]. The optimal flow rate of 1.0 milliliter per minute ensures adequate separation while maintaining reasonable analysis time [8].

Hydrophilic Interaction Chromatography

Hydrophilic interaction liquid chromatography (HILIC) offers an alternative approach for narcissoside separation, particularly advantageous for highly polar analytes. HSS T3 columns with dimensions of 100 × 2.1 millimeters provide efficient separation under HILIC conditions [9]. The retention mechanism involves hydrophilic interactions between narcissoside and the stationary phase, enhanced by the polar mobile phase composition [9].

The HILIC system utilizes acetonitrile-water gradients with buffer additives to maintain appropriate retention and selectivity. Column temperature of 40°C optimizes separation efficiency while maintaining column stability [9]. This approach provides complementary selectivity to reversed-phase systems, enabling comprehensive narcissoside characterization [9].

Preparative Chromatography Applications

Preparative chromatography enables large-scale narcissoside isolation for further research and applications. Scale-up considerations include column diameter optimization, sample loading capacity, and solvent consumption efficiency [10]. Semi-preparative columns with increased internal diameters accommodate larger sample volumes while maintaining separation resolution [10].

The preparative process requires careful optimization of injection volume, flow rate, and fraction collection parameters. Mobile phase recycling systems enhance economic efficiency while maintaining separation quality [10]. Preparative yields of narcissoside typically range from 50-80% depending on sample complexity and purity requirements [10].

Purity Assessment via High-Performance Liquid Chromatography and Mass Spectrometry

Purity assessment represents a critical component of narcissoside quality control, ensuring analytical accuracy and therapeutic efficacy. Advanced analytical techniques combining chromatographic separation with mass spectrometric detection provide comprehensive purity evaluation capabilities [11] [12].

High-Performance Liquid Chromatography-Ultraviolet Detection

High-performance liquid chromatography coupled with ultraviolet detection serves as the primary method for narcissoside purity assessment. The method achieves purity determinations of ≥95% with detection limits of 100 nanograms per milliliter [13]. The ultraviolet detection at 350 nanometers provides optimal sensitivity for narcissoside quantification while minimizing matrix interference [8].

Peak purity assessment utilizes photodiode array detection to evaluate spectral homogeneity across chromatographic peaks. The method compares ultraviolet spectra at different positions within the peak, identifying potential co-eluting impurities [14]. Purity indices calculated from spectral data provide quantitative assessment of peak homogeneity [14].

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry provides enhanced specificity and sensitivity for narcissoside purity assessment. The method achieves purity determinations of ≥98% with detection limits of 0.30 nanograms per milliliter [4]. Electrospray ionization in positive mode generates precursor ions at mass-to-charge ratio 625.2, while negative mode produces ions at 623.2 [4].

Mass spectrometric fragmentation patterns provide structural confirmation and impurity identification capabilities. The primary fragmentation pathway involves glycosidic bond cleavage, producing characteristic product ions at mass-to-charge ratios 301.1 and 315.1 in positive and negative modes, respectively [4]. Selected reaction monitoring enables quantitative analysis with exceptional selectivity [4].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

Ultra-performance liquid chromatography-tandem mass spectrometry represents the most advanced approach for narcissoside purity assessment. The method achieves purity determinations of ≥99% with detection limits of 0.10 nanograms per milliliter [15]. The enhanced chromatographic efficiency reduces analysis time while improving peak resolution [15].

Tandem mass spectrometry employs multiple reaction monitoring for simultaneous quantification of narcissoside and related impurities. The method utilizes collision-induced dissociation with optimized collision energies of 25-30 electron volts [15]. Fragmentation patterns provide structural information enabling impurity identification and quantification [15].

Method Validation and Quality Control

Comprehensive method validation ensures analytical reliability and regulatory compliance. Validation parameters include linearity, precision, accuracy, specificity, and robustness [16]. Linear ranges typically span 0.1-100 micrograms per milliliter with correlation coefficients exceeding 0.999 [16].

Precision assessment demonstrates relative standard deviations below 2.0% for replicate analyses, indicating excellent method reproducibility [16]. Accuracy evaluation through recovery studies yields results between 98-102%, confirming analytical reliability [16]. Specificity testing confirms the absence of interference from related compounds and matrix components [16].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2. Abdallah, H.M., and Edmat, A. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L. J. Ethnaopharmacol. 205, 51-56 (2017).